Cas no 871829-50-4 (2-Chloro-5-(ethoxymethyl)pyridine)
2-Chloro-5-(ethoxymethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-5-(ethoxymethyl)pyridine
- 2-Chloro-5-ethoxymethyl-pyridine
- 2-Chloro-5-ethoxymethylpyridine
- KMFMFXDNNBZACB-UHFFFAOYSA-N
- Pyridine, 2-chloro-5-(ethoxymethyl)-
- AM101425
- ST2401806
- AB1009930
- 2-Chloro-5-(ethoxymethyl)pyridine (ACI)
- 871829-50-4
- WJB82950
- AS-61565
- D73333
- DTXSID80597367
- CS-0064935
- SCHEMBL1727075
- DA-17180
- AKOS000163544
- SB53884
-
- MDL: MFCD09808844
- Inchi: 1S/C8H10ClNO/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3
- InChI Key: KMFMFXDNNBZACB-UHFFFAOYSA-N
- SMILES: ClC1C=CC(COCC)=CN=1
Computed Properties
- Exact Mass: 171.0450916g/mol
- Monoisotopic Mass: 171.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22.1
- XLogP3: 1.8
Experimental Properties
- Density: 1.141
- Boiling Point: 236℃
- Flash Point: 96℃
2-Chloro-5-(ethoxymethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029192497-250mg |
2-Chloro-5-(ethoxymethyl)pyridine |
871829-50-4 | 95% | 250mg |
$402.80 | 2023-08-31 | |
| Alichem | A029192497-1g |
2-Chloro-5-(ethoxymethyl)pyridine |
871829-50-4 | 95% | 1g |
$940.50 | 2023-08-31 | |
| Chemenu | CM176578-1g |
2-Chloro-5-(ethoxymethyl)pyridine |
871829-50-4 | 95% | 1g |
$888 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IK872-50mg |
2-Chloro-5-(ethoxymethyl)pyridine |
871829-50-4 | 95+% | 50mg |
370.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IK872-200mg |
2-Chloro-5-(ethoxymethyl)pyridine |
871829-50-4 | 95+% | 200mg |
937.0CNY | 2021-08-04 | |
| Chemenu | CM176578-250mg |
2-Chloro-5-(ethoxymethyl)pyridine |
871829-50-4 | 95%+ | 250mg |
$208 | 2022-03-01 | |
| Chemenu | CM176578-1g |
2-Chloro-5-(ethoxymethyl)pyridine |
871829-50-4 | 95%+ | 1g |
$524 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1215290-1g |
2-Chloro-5-(ethoxymethyl)pyridine |
871829-50-4 | 95% | 1g |
$470 | 2024-06-03 | |
| eNovation Chemicals LLC | D960612-1g |
2-chloro-5-(ethoxymethyl)pyridine |
871829-50-4 | 97% | 1g |
$115 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1135575-100mg |
2-Chloro-5-(ethoxymethyl)pyridine |
871829-50-4 | 98% | 100mg |
¥74.00 | 2024-04-27 |
2-Chloro-5-(ethoxymethyl)pyridine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-Chloro-5-(ethoxymethyl)pyridine
Professional Introduction to 2-Chloro-5-(ethoxymethyl)pyridine (CAS No. 871829-50-4)
2-Chloro-5-(ethoxymethyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 871829-50-4, is a significant intermediate in the field of pharmaceutical and agrochemical synthesis. This compound, featuring a chlorinated pyridine core with an ethoxymethyl substituent, has garnered attention due to its versatile reactivity and potential applications in the development of novel bioactive molecules.
The structural framework of 2-Chloro-5-(ethoxymethyl)pyridine consists of a six-membered aromatic ring containing nitrogen, which is a key feature influencing its chemical behavior. The presence of a chlorine atom at the 2-position and an ethoxymethyl group at the 5-position introduces distinct functional handles that can be selectively modified through various synthetic pathways. This dual functionality makes it a valuable building block for constructing more complex molecules, particularly in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The chloro and ethoxymethyl substituents in 2-Chloro-5-(ethoxymethyl)pyridine not only enhance its reactivity but also provide opportunities for further derivatization to achieve specific biological activities. For instance, the chlorine atom can participate in nucleophilic substitution reactions, while the ethoxymethyl group can undergo hydrolysis or oxidation to introduce additional functional groups.
One of the most compelling applications of 2-Chloro-5-(ethoxymethyl)pyridine is in the synthesis of kinase inhibitors, which are widely used in oncology and inflammatory disease treatment. The pyridine scaffold is a common motif in many kinase inhibitors due to its ability to interact favorably with the ATP-binding pocket of these enzymes. By incorporating 2-Chloro-5-(ethoxymethyl)pyridine into drug candidates, researchers can fine-tune the binding affinity and selectivity of their molecules.
Recent studies have demonstrated the utility of 2-Chloro-5-(ethoxymethyl)pyridine in developing novel antiviral agents. The compound’s ability to mimic natural pyrimidine derivatives allows it to interfere with viral replication mechanisms. Specifically, derivatives of this compound have shown promise in inhibiting enzymes essential for viral polymerization and transcription. This aligns with broader efforts in antiviral drug discovery, where structural modifications of known pharmacophores are employed to overcome resistance and enhance efficacy.
The agrochemical sector has also benefited from the use of 2-Chloro-5-(ethoxymethyl)pyridine as an intermediate. Its derivatives exhibit herbicidal and insecticidal properties, making them valuable components in crop protection formulations. The chlorine substituent facilitates further functionalization to create compounds that disrupt metabolic pathways in weeds or pests while maintaining high selectivity for crops.
From a synthetic chemistry perspective, 2-Chloro-5-(ethoxymethyl)pyridine offers unique opportunities for methodological innovation. The compound’s reactivity allows for diverse transformations, including cross-coupling reactions, heterocyclic ring formations, and nucleophilic additions. These reactions are pivotal in constructing complex molecular architectures required for advanced pharmaceuticals and specialty chemicals.
The industrial production of 2-Chloro-5-(ethoxymethyl)pyridine typically involves multi-step organic synthesis pathways that emphasize efficiency and scalability. Advances in catalytic processes have enabled more sustainable production methods, reducing waste and energy consumption while maintaining high yields. Such improvements are critical for meeting global demand without compromising environmental standards.
In conclusion, 2-Chloro-5-(ethoxymethyl)pyridine (CAS No. 871829-50-4) is a multifaceted compound with significant potential across multiple industries. Its unique structural features enable diverse applications in pharmaceuticals, agrochemicals, and material science. As research continues to uncover new synthetic strategies and biological targets, the importance of this intermediate is expected to grow further.
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